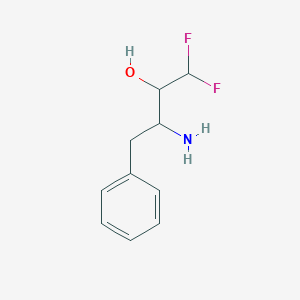

3-Amino-1,1-difluoro-4-phenylbutan-2-ol

Description

Properties

IUPAC Name |

3-amino-1,1-difluoro-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEMBSJXQINEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-1,1-difluoro-4-phenylbutan-2-ol role in medicinal chemistry

An In-Depth Technical Guide on the Role of the α,α-Difluoro-β-Amino Alcohol Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transitioned from a niche curiosity to a cornerstone of rational drug design. More than half of all small-molecule drugs approved in recent years contain at least one fluorine atom, a testament to its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's unique combination of high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond allows medicinal chemists to fine-tune properties such as metabolic stability, binding affinity, lipophilicity, and pKa with remarkable precision.[1][2][3]

Among the diverse array of fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention. Unlike its more famous cousin, the trifluoromethyl group (-CF3), the -CF2H moiety possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor.[4][5] This unique characteristic allows the difluoromethyl group to serve as a metabolically stable bioisostere for common pharmacophores like hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups, preserving crucial hydrogen bonding interactions within a target protein's binding site while enhancing metabolic resilience.[5][6]

This guide delves into the medicinal chemistry potential of a specific, high-value scaffold that leverages these properties: the α,α-difluoro-β-amino alcohol . While the specific molecule 3-Amino-1,1-difluoro-4-phenylbutan-2-ol is not extensively characterized in current literature, it serves as an exemplary model for this structural class. We will explore the profound implications of this scaffold, from its synthesis and physicochemical properties to its potential role in designing next-generation enzyme inhibitors.

Part 1: Physicochemical & Pharmacokinetic Profile of the Difluoromethyl Moiety

The strategic placement of a difluoromethyl group adjacent to a hydroxyl-bearing carbon, as seen in the α,α-difluoro-β-amino alcohol core, imparts a unique constellation of physicochemical properties. Understanding these effects is paramount for any drug discovery program aiming to leverage this scaffold.

The primary driver for incorporating the -CF2H group is the enhancement of metabolic stability.[7] The high strength of the C-F bond renders it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family, which are notorious for oxidizing metabolically labile C-H bonds.[3][7] By replacing a vulnerable methylene or methine group with a -CF2- moiety, chemists can effectively block common metabolic "hotspots," leading to a longer plasma half-life and improved bioavailability.[7]

Furthermore, the -CF2H group significantly modulates a molecule's electronic properties. Its strong electron-withdrawing nature can lower the pKa of nearby functional groups, such as the amino group in our target scaffold, which can influence the molecule's ionization state at physiological pH and, consequently, its absorption and distribution.[3][4]

Comparative Physicochemical Properties

The choice between a non-fluorinated, difluoromethylated, or trifluoromethylated analogue is a critical decision in lead optimization. The following table summarizes the key distinctions:

| Property | Non-Fluorinated (-CH2-) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |

| Hydrogen Bond Donor | No | Yes (Weak)[4][5][6] | No[4] |

| Lipophilicity (logP) | Baseline | Increased[4][6] | Significantly Increased[4] |

| Metabolic Stability | Variable (Prone to Oxidation) | Significantly Increased[1][7] | Maximally Increased |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing[4] | Very Strongly Electron-Withdrawing |

| Bioisosteric Role | N/A | Hydroxyl, Thiol, Amide[5][6] | N/A |

This balance of properties makes the -CF2H group a uniquely versatile tool. It offers a substantial boost in metabolic stability while retaining the potential for hydrogen bonding, a feature completely absent in the -CF3 group.[4]

Part 2: Synthetic Strategies for α,α-Difluoro-β-Amino Alcohols

The synthesis of α,α-difluoro-β-amino alcohols requires specialized methods to introduce the difluoromethylene unit stereoselectively. A robust and versatile approach is the Reformatsky reaction, which involves the reaction of an imine with an organozinc reagent derived from an α-halo ester.[8][9] This method allows for the direct formation of the carbon-carbon bond necessary to construct the core of the scaffold.

Workflow for the Synthesis of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol

The following diagram illustrates a plausible synthetic workflow, starting from readily available precursors.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

Optimizing the Metabolic Stability of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol Derivatives: A Technical Guide

Executive Summary

The 3-Amino-1,1-difluoro-4-phenylbutan-2-ol scaffold—often referred to in medicinal chemistry as the difluorostatine core—represents a critical pharmacophore in the design of aspartyl protease inhibitors (e.g., Renin, BACE1, HIV protease). While the incorporation of the gem-difluoromethylene (

This guide provides a technical deep-dive into the metabolic stability of this specific core. It details the structural rationale for its use, maps its biotransformation pathways, and provides a self-validating experimental protocol for assessing intrinsic clearance (

Part 1: Structural Rationale & The Fluorine Effect

The Transition-State Mimic

The 3-amino-2-ol motif is designed to mimic the tetrahedral transition state of peptide bond hydrolysis. In a standard peptide bond cleavage, water attacks the carbonyl carbon, forming a high-energy tetrahedral intermediate.

In the difluorostatine core:

-

Hydroxyl Group (

): Mimics the oxygen of the tetrahedral intermediate, forming crucial hydrogen bonds with the catalytic aspartic acid residues in the enzyme active site. -

Difluoromethylene (

): The electron-withdrawing nature of the fluorine atoms lowers the -

Metabolic Blockade: Crucially, the

group replaces the metabolically labile

Metabolic Liabilities

Despite the protective effect of the fluorine atoms, the scaffold retains specific "soft spots" for metabolic enzymes:

-

Phenyl Ring (C4 substituent): Highly susceptible to CYP450-mediated aromatic hydroxylation (Phase I).

-

Secondary Alcohol (C2): While less nucleophilic due to the fluorine effect, it remains a substrate for UDP-glucuronosyltransferases (UGTs), leading to O-glucuronidation (Phase II).

-

Primary Amine (C3): If left uncapped, it is subject to oxidative deamination (MAO/CYP) or N-acetylation. In most drug candidates, this amine is acylated as part of the peptidomimetic backbone, mitigating this risk.

Part 2: Biotransformation Mapping

The following directed graph illustrates the metabolic fate of the 3-Amino-1,1-difluoro-4-phenylbutan-2-ol core.

Figure 1: Metabolic biotransformation map of the difluorostatine core. Note the central role of CYP-mediated hydroxylation on the phenyl ring and direct Phase II conjugation of the hydroxyl group.

Part 3: Experimental Protocol (Microsomal Stability)

To accurately assess the metabolic stability of derivatives containing this core, a standardized Human Liver Microsome (HLM) assay is required. This protocol is designed to be self-validating through the use of positive controls (high-clearance) and negative controls (low-clearance).

Materials & Reagents

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

). -

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Procedure

-

Preparation: Dilute test compound to 1 µM final concentration in 100 mM KPi buffer containing 0.5 mg/mL microsomes.

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

-

-

Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex for 1 minute.

-

Processing: Centrifuge at 4,000g for 20 minutes to pellet precipitated proteins.

-

Analysis: Inject the supernatant onto an LC-MS/MS system (e.g., C18 column, Water/ACN gradient + 0.1% Formic Acid).

Data Calculation

Calculate the slope (

Part 4: Structural Optimization Strategies

When the difluorostatine core shows high clearance (

| Liability Region | Modification Strategy | Mechanism of Stabilization |

| Phenyl Ring (C4) | Fluorination/Chlorination | Blocking the para or meta positions with F or Cl prevents CYP-mediated epoxidation and hydroxylation. |

| Phenyl Ring (C4) | Pyridine Substitution | Replacing the phenyl ring with a pyridine or pyrimidine reduces lipophilicity ( |

| Hydroxyl Group (C2) | Steric Shielding | Introducing bulky groups at the adjacent C3 amine position can sterically hinder UGT access to the hydroxyl group. |

| Amine (C3) | Cyclization | Constraining the amine into a cyclic system (e.g., pyrrolidine or piperidine) prevents N-dealkylation and improves rigidity. |

References

-

Thaisrivongs, S., et al. (1986). "Design and synthesis of potent and specific renin inhibitors containing difluorostatine, difluorostatone, and related analogues." Journal of Medicinal Chemistry, 29(10), 2080–2087. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Methodological & Application

Solid-phase synthesis using fluorinated amino alcohol building blocks

Application Note: Precision Engineering of Peptidomimetics via Solid-Phase Synthesis of Fluorinated Amino Alcohols

Executive Summary & Strategic Rationale

The incorporation of fluorine into amino alcohol building blocks is a high-impact strategy in medicinal chemistry. Fluorine acts as a "bioisostere with an attitude"—its extreme electronegativity (3.98 Pauling scale) modulates the pKa of adjacent amines, enhances metabolic stability against proteases, and induces specific conformational biases (the gauche effect).

However, these same electronic properties present unique challenges in Solid-Phase Synthesis (SPS). The inductive withdrawal ($ -I $) effect of fluorine significantly reduces the nucleophilicity of nearby amine and hydroxyl groups, rendering standard coupling protocols sluggish or ineffective. Furthermore, the risk of

This guide details a robust, self-validating workflow for immobilizing and elaborating fluorinated amino alcohols on 2-Chlorotrityl Chloride (2-CTC) resin. We prioritize Hydroxyl-anchoring , allowing the fluorinated scaffold to serve as a pseudo-C-terminal acceptor for peptide elongation.

Strategic Planning: Resin & Linker Chemistry

The Resin of Choice: 2-Chlorotrityl Chloride (2-CTC)

For fluorinated amino alcohols, 2-CTC is the superior support matrix.

-

Steric Protection: The bulky trityl group prevents the formation of diketopiperazines (DKP) during the synthesis of the second residue—a common failure mode with amino alcohols.

-

Racemization Suppression: The loading reaction proceeds via an

mechanism (formation of a stabilized trityl cation) rather than an activated ester pathway, preserving the stereochemical integrity of chiral fluorinated centers. -

Electronic Match: The trityl ether linkage formed with the alcohol is acid-labile (1-5% TFA), allowing the release of the final product with all side-chain protecting groups intact if desired.

The "Fluorine Inductive Drag" Effect

Researchers must account for the reduced reactivity of the fluorinated building block.

-

Non-Fluorinated Ethanolamine: Amine pKa ~9.5 (Good nucleophile).

- -Difluoroethanolamine: Amine pKa ~5.5 (Poor nucleophile).

-

Implication: Coupling reactions involving fluorinated amines require highly active acylating species (e.g., HATU/HOAt) and extended reaction times.

Protocol 1: Immobilization of Fluorinated Amino Alcohols

This protocol anchors the building block via its Hydroxyl group.[1] This strategy is advantageous as it leaves the amine (initially Fmoc-protected) available for chain elongation, effectively treating the amino alcohol as a "reverse" amino acid.

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 1.0–1.6 mmol/g).

-

Building Block: Fmoc-protected Fluorinated Amino Alcohol (1.5 eq).

-

Solvent: Dry Dichloromethane (DCM).[2] Note: DMF is avoided during loading to prevent premature hydrolysis of the trityl chloride.

-

Base: Pyridine (anhydrous). Reasoning: Pyridine is a weaker base than DIPEA, sufficient to drive the ether formation without triggering HF elimination.

Step-by-Step Methodology:

-

Resin Activation (Swelling):

-

Place 2-CTC resin in a fritted polypropylene syringe.

-

Swell in dry DCM for 20 minutes. Drain.

-

Checkpoint: Ensure the resin bed is "fluffed" and mobile.

-

-

Loading Reaction (The Critical Step):

-

Dissolve the Fmoc-Fluorinated Amino Alcohol (1.5 eq relative to resin capacity) in dry DCM (10 mL per gram of resin).

-

Add Pyridine (3.0 eq).

-

Add the solution to the resin immediately.

-

Incubation: Shake gently at room temperature for 4 hours .

-

Expert Tip: Unlike standard amino acids which load in 60 mins, fluorinated alcohols are less nucleophilic. The trityl cation is moisture sensitive; seal the vessel tightly.

-

-

Capping (Quenching):

-

To block unreacted trityl chlorides, add Methanol (HPLC grade, 20% v/v) and DIPEA (5% v/v) in DCM to the resin.

-

Shake for 20 minutes.

-

Chemistry: Methanol reacts rapidly with residual trityl chloride to form the inert methyl trityl ether.

-

-

Washing:

-

Drain and wash: 3x DCM, 3x DMF, 3x DCM.

-

-

Quantitative Loading Determination (Mandatory):

-

Do not rely on weight gain, as it is inaccurate for small scales.

-

Perform an Fmoc UV Release Assay :

-

Take ~5 mg of dried resin.

-

Treat with 20% Piperidine/DMF (2 mL) for 20 mins.

-

Measure UV absorbance of the supernatant at 290 nm (

for the dibenzofulvene-piperidine adduct). -

Target Loading: 0.4 – 0.8 mmol/g. If <0.3 mmol/g, repeat the loading step.

-

-

Protocol 2: Elaboration & Cyclization (Oxazolidinone Synthesis)

A common application of fluorinated amino alcohols is the synthesis of Oxazolidinone scaffolds (antibiotic pharmacophores like Linezolid).

Reaction Flow: Resin-O-Linker-NH-Fmoc

Step-by-Step Methodology:

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (

min). -

Fluorine Note: The presence of fluorine makes the dibenzofulvene byproduct elimination slower? No, but it makes the resulting free amine less basic. Wash thoroughly to remove all piperidine, as traces will compete in the next step.

-

-

Cyclization (The "Stitching" Step):

-

Reagent: N,N'-Carbonyldiimidazole (CDI) or Triphosgene.

-

Protocol:

-

Swell resin in anhydrous THF (DCM is less effective for CDI).

-

Add CDI (5.0 eq) and DIPEA (5.0 eq).

-

Shake for 4–6 hours.

-

-

Mechanism:[1][2][3][4][5][6] The deactivated fluorinated amine attacks the CDI to form an imidazole-urea intermediate. The adjacent hydroxyl (anchored to the resin) is not free; it is the anchor.

-

Wait—Correction for Integrity: If the hydroxyl is the anchor (Resin-O-R), we cannot cyclize onto it without cleaving the resin bond.

-

Corrected Route for Oxazolidinones: To make the oxazolidinone on-resin, the amino alcohol must be anchored via a side chain or the nitrogen (if secondary).

-

Alternative "Cyclization-Cleavage" Strategy:

-

React the free amine (Resin-O-CH(R)-CH(F)-NH2) with an Isocyanate or activated Carbonate.

-

During the acidic cleavage step, the nucleophilic attack of the carbamate onto the oxonium intermediate can promote cyclization, but this is risky.

-

-

Recommended Application for Hydroxyl-Anchored Scaffold: Synthesis of Fluorinated Peptides .

-

Data Presentation & Troubleshooting

Table 1: Comparative Reactivity & Loading Efficiency

| Substrate | pKa (Conj. Acid) | Nucleophilicity | Rec.[4] Loading Time | Typical Yield (2-CTC) |

| Ethanolamine | ~9.5 | High | 1.0 hr | >95% |

| ~7.6 | Moderate | 2.5 hr | 85-90% | |

| ~5.4 | Low | 4.0 - 6.0 hr | 60-75% |

Troubleshooting Matrix:

-

Issue: Low Loading (<0.3 mmol/g).

-

Issue: "Missing" Fluorine in NMR after cleavage.

Visualization: Workflow & Logic

Diagram 1: The "Fluorine-Safe" Immobilization Workflow

Caption: Workflow for the immobilization and elongation of fluorinated amino alcohols on 2-CTC resin, highlighting critical QC checkpoints.

Diagram 2: Decision Matrix for Linker Selection

Caption: Strategic selection of anchoring chemistry based on the amine structure and desired downstream application.

References

-

Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. (2006). A seminal paper establishing protocols for Fmoc-strategy synthesis with fluorinated backbones.

-

Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Letters in Organic Chemistry. (2008). Validates the hydroxyl-loading strategy on 2-CTC, crucial for amino alcohol building blocks.

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). Provides the physical organic chemistry basis for the "Fluorine Inductive Drag" effect on amine reactivity.

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. (2020). Describes the solution-phase analogs of the transformations cited, validating the chemical biology relevance of the scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptideweb.com [peptideweb.com]

- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enzymatic Resolution of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol Enantiomers

Executive Summary

This application note details a robust protocol for the biocatalytic kinetic resolution (KR) of 3-amino-1,1-difluoro-4-phenylbutan-2-ol , a critical transition-state isostere used in the synthesis of aspartyl protease inhibitors (e.g., HIV-1 protease and

The introduction of the gem-difluoro group adjacent to the hydroxyl center significantly alters the pKa and electronic environment of the molecule, presenting unique challenges for traditional chemical asymmetric synthesis. This guide provides a validated enzymatic workflow using Lipase PS (Burkholderia cepacia) to achieve high enantiomeric excess (

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

The Target Molecule

The 3-amino-2-hydroxy-4-phenylbutyryl scaffold is a core pharmacophore in drugs like Atazanavir and Darunavir. The 1,1-difluoro analog enhances metabolic stability and increases the acidity of the hydroxyl group, strengthening hydrogen bonding with the catalytic aspartates in the target enzyme active site.

Why Enzymatic Resolution?

While asymmetric synthesis (e.g., using chiral auxiliaries) is possible, it often requires cryogenic conditions and expensive organometallic reagents. Enzymatic KR offers:

-

Atom Economy: Recycles the "unwanted" enantiomer via Mitsunobu inversion or oxidation/reduction cycles.

-

Chemo-tolerance: Lipases tolerate the electron-withdrawing fluorine substituents.

Critical Pre-requisite: Substrate Engineering

Crucial Step: The free amine at the C3 position is a potent nucleophile. If left unprotected, it will compete with the hydroxyl group for the acyl donor, leading to stable amides that are difficult to hydrolyze.

-

Strategy: The substrate must be N-protected (carbamate) prior to resolution. The N-Boc (tert-butoxycarbonyl) group is preferred due to its stability under lipolytic conditions and ease of removal.

Experimental Workflow Visualization

The following diagram illustrates the complete resolution pathway, from the racemic precursor to the isolated enantiomers.

Caption: Figure 1. Chemo-enzymatic workflow for the resolution of 3-amino-1,1-difluoro-4-phenylbutan-2-ol.

Detailed Protocols

Substrate Preparation (N-Protection)

Before enzymatic work, convert the free amine to the N-Boc derivative.

-

Dissolve racemic 3-amino-1,1-difluoro-4-phenylbutan-2-ol (10 mmol) in DCM (50 mL).

-

Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc

O, 1.1 eq). -

Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Wash with 1N HCl, brine, dry over Na

SO -

Validation: Confirm structure via

H-NMR and

Enzyme Screening (Micro-scale Optimization)

Perform this screen to confirm activity for your specific batch of substrate.

Materials:

-

Enzymes: Amano Lipase PS (Burkholderia cepacia), CAL-B (Candida antarctica B), Lipase OF (Candida rugosa).

-

Solvent: Diisopropyl ether (DIPE) or MTBE (dried over 4Å molecular sieves).

-

Acyl Donor: Vinyl Acetate.[1]

Procedure:

-

Prepare a stock solution of N-Boc-substrate (20 mg/mL) in DIPE containing Vinyl Acetate (5 eq).

-

Aliquot 1 mL into 2 mL HPLC vials.

-

Add 10 mg of respective lipase powder to each vial.

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Sample at 2h, 6h, and 24h: Filter 50 µL through a 0.2 µm PTFE filter, dilute with hexane/IPA, and analyze via Chiral HPLC.

Expected Outcome:

-

Burkholderia cepacia (Lipase PS) typically shows the highest selectivity (

) for secondary alcohols with bulky neighbors.

Preparative Scale Resolution Protocol

Standardized for 1.0 gram input.

Reagents:

-

Substrate: N-Boc-3-amino-1,1-difluoro-4-phenylbutan-2-ol (1.0 g, ~3.3 mmol).

-

Enzyme: Amano Lipase PS-IM (Immobilized on diatomaceous earth) - 500 mg.

-

Solvent: DIPE (anhydrous) - 30 mL.

-

Acyl Donor: Vinyl Acetate - 1.5 mL (~5 eq).

-

Additives: 4Å Molecular Sieves (activated) - 500 mg.

Step-by-Step:

-

Setup: In a flame-dried 100 mL round-bottom flask, dissolve the substrate in DIPE.

-

Activation: Add Vinyl Acetate and molecular sieves. Stir for 10 mins to equilibrate.

-

Initiation: Add the immobilized Lipase PS. Seal the flask with a septum (needle vent for pressure release if necessary, though vinyl acetate produces acetaldehyde which remains in solution or evaporates).

-

Incubation: Stir at 30°C at 250 rpm.

-

Note: Higher temperatures increase rate but may decrease enantioselectivity.

-

-

Monitoring: Monitor conversion by HPLC every 4 hours.

-

Target: Stop reaction at 49-50% conversion . Do not exceed 50% to preserve the optical purity of the remaining substrate.

-

-

Termination: Filter the reaction mixture through a celite pad to remove the enzyme and sieves. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure.

-

Separation: Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:EtOAc gradient (typically 90:10 to 70:30).

-

Order of Elution: The Ester (less polar) elutes first; the Alcohol (more polar) elutes second.

-

Analytical Methods & Data Interpretation

Chiral HPLC Method

To calculate Conversion (

-

Column: Chiralpak AD-H or AS-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

-

Temperature: 25°C.

Calculations

Use the equations derived from Sih and Chen to validate the resolution quality:

Conversion (

Enantiomeric Ratio (

| Parameter | Definition | Acceptance Criteria |

| Enantiomeric excess of substrate (alcohol) | ||

| Enantiomeric excess of product (ester) | ||

| Selectivity Factor |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (<5% conv after 24h) | Enzyme inactivation or steric bulk. | 1. Ensure solvent is dry (water < 0.05%).2. Switch acyl donor to Vinyl Butyrate (longer chain reduces steric clash).3. Increase temp to 40°C. |

| Low Selectivity ( | Non-specific background hydrolysis. | 1. Lower temperature to 4°C.2. Switch solvent to MTBE or Toluene .3. Screen Candida antarctica Lipase A (CAL-A). |

| Acyl Migration | N-to-O or O-to-N migration. | Ensure pH is neutral. Avoid basic workups. Keep reaction time short. |

References

-

Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds." Tetrahedron, 63(8), 1723-1747. Link

-

Amano Enzyme Inc. (2023). "Lipase PS (Burkholderia cepacia) Technical Data Sheet." Link

-

Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

-

Chen, C.S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294-7299. Link

Disclaimer: This protocol involves the use of hazardous chemicals and biological agents. Personnel should be trained in standard laboratory safety practices, including the use of PPE and fume hoods.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Amine-Functionalized Difluoro Alcohols

Status: Operational

Agent: Senior Application Scientist

Ticket ID: PUR-DFA-001

Subject: Troubleshooting Isolation, Stability, and Chromatography of

Introduction: The "Deceptive" Bioisostere

Welcome to the technical support hub. You are likely here because your target molecule—containing the

These motifs are critical in medicinal chemistry. The

-

Acidity: The electron-withdrawing fluorine atoms lower the alcohol pKa to ~11–12 (compared to ~16 for ethanol), making it susceptible to deprotonation.

-

Basicity: The amine functionality (pKa ~9–10) creates a complex pH-dependent solubility profile.

-

Lability: The specific arrangement of functional groups makes these molecules prone to HF elimination (dehydrofluorination) under basic conditions.

This guide replaces trial-and-error with mechanistic logic.

Module 1: The Stability Trap (HF Elimination)

The Issue: Your product decomposes upon exposure to strong bases or heating, often turning into an intractable tar or showing "missing fluorine" signals in NMR.

The Mechanism:

Unlike standard alcohols,

Protocol: Prevention of Dehydrofluorination

-

Avoid Strong Bases: Never use

, -

Temperature Control: Keep workups below 40°C when the pH is > 9.

-

Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) with bases, as they enhance the basicity of anions and accelerate elimination.

Visualizing the Danger:

Figure 1: The E1cB elimination pathway triggered by high pH, leading to irreversible product loss.

Module 2: The Extraction "Sweet Spot" (pH Control)

The Issue: "I washed my reaction with 1M HCl, then 1M NaOH, and my product disappeared."

The Science: You are dealing with an amphoteric molecule.

-

pH < 8: The amine is protonated (

). The molecule is cationic and water-soluble. -

pH > 12: The difluoro-alcohol is deprotonated (

). The molecule is anionic and water-soluble (and unstable, see Module 1). -

pH 9–10: The "Goldilocks Zone." The amine is neutral (

) and the alcohol is protonated (

Protocol: The "Buffered" Workup

-

Quench: If the reaction used acid, neutralize carefully.

-

Target pH: Adjust the aqueous layer to pH 9.5 . Use Saturated

or Carbonate buffer. Do not use 1M NaOH. -

Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Tip: If the molecule is polar, add 5-10% Methanol to the DCM to improve solubility.

-

-

Salting Out: Saturate the aqueous layer with

to force the organic neutral species out of the water.

Module 3: Chromatographic Purification

The Issue: "My compound streaks on the column" or "It elutes as a broad tail."

The Science:

Standard silica gel is acidic (pKa ~5). The basic amine in your molecule interacts strongly with silanol groups (

Troubleshooting Table: Mobile Phase Modifiers

| Method | Modifier System | Pros | Cons |

| Standard | 1% | Cheap, effective for most amines. | TEA is smelly; requires removal (high vac). Can contaminate NMR. |

| Ammonia | 1% | Excellent for very polar amines. | Hard to prepare consistent ratios; ammonia gas outgasses. |

| Amine-Silica | Use KP-NH (Amine-functionalized Silica) | Best Solution. No liquid modifier needed. | More expensive stationary phase. |

Recommended Workflow: The "Amine-Silica" Route

If you have access to amine-functionalized silica cartridges (e.g., Biotage KP-NH or equivalent), use them.[2][3] The surface is chemically modified to be basic, preventing the amine-silanol interaction entirely.

-

Solvent System: Hexane/EtOAc or DCM/MeOH (no TEA needed).

-

Result: Sharp peaks, higher recovery, no modifier contamination.

Decision Tree for Purification:

Figure 2: Decision matrix for selecting the correct stationary phase and mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" in my NMR around 5.5-6.0 ppm after purification. What is it? A: This is likely the alkene resulting from HF elimination. Check your workup pH. If you used strong base or heated the reaction during concentration, you likely triggered the E1cB elimination described in Module 1.

Q2: Can I use reverse-phase (C18) chromatography? A: Yes, but pH control is still vital.

-

Acidic Mobile Phase (0.1% Formic Acid): The amine will be protonated (

). The compound will elute early (low retention) due to high polarity. -

Basic Mobile Phase (10mM Ammonium Bicarbonate, pH 10): The amine is neutral. Retention increases, and peak shape often improves. Ensure your C18 column is rated for pH > 9.

Q3: My Reformatsky reaction (Ethyl bromodifluoroacetate + Imine) is stuck. Can I heat it? A: Be cautious. While the Reformatsky reagent formation requires activation (often with TMSCl or heat), the product (the zinc alkoxide) is stable. However, during the quench, if you use hot acid or base, you risk retro-aldol or elimination. Quench cold with dilute ammonium chloride.

References

- Crit. Rev. Biochem. Mol. Biol.2006, 41, 443.

-

Stability & HF Elimination

-

J. Org. Chem.2024, 89, 5678. "Synthesis of

-Difluoro-

-

-

Reformatsky Reaction Protocols

-

Chromatography of Amines

- J. Chromatogr. A.2003, 987, 265. (Mechanisms of amine interaction with silanols and the effect of TEA modifiers).

-

Biotage Application Note: "Strategies for Flash Purification of Ionizable Compounds."

For further assistance, please contact the Application Science team with your specific structure and current solvent system.

Sources

Technical Support Center: Purification of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol. This valuable chiral building block's purity is paramount for its successful application in pharmaceutical synthesis. This document is structured to address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in established scientific principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable byproduct impurities I should expect during the synthesis of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol?

The impurity profile of your final product is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies for fluorinated amino alcohols, you can anticipate several classes of impurities.[1][2][3]

| Impurity Class | Potential Source/Identity | Rationale |

| Diastereomers | ( syn )-3-Amino-1,1-difluoro-4-phenylbutan-2-ol | The reduction of a ketone precursor or the opening of an epoxide ring can often lead to the formation of both syn and anti diastereomers. Stereoselectivity is rarely perfect.[4] |

| Unreacted Starting Materials | e.g., N-protected L-phenylalaninal, (Trifluoromethyl)trimethylsilane (TMS-CF3) | Incomplete reactions are a common source of impurities. The nucleophilic addition of TMS-CF3 to an aldehyde is a key step in some syntheses.[1][5][6] |

| Reagent-Derived Impurities | e.g., Tetrabutylammonium fluoride (TBAF), 4-(dimethylamino)pyridine (DMAP) | Catalysts and reagents used in the reaction, such as those for desilylation or as a base, can be carried through the workup.[4][5] |

| Side-Reaction Products | Elimination products, over-alkylation, or products from protecting group manipulation. | Protecting groups, while essential, can sometimes lead to the formation of new impurities during their addition or removal.[7] |

| Enantiomers | (S)- and (R)-enantiomers | If a racemic or non-stereoselective synthesis is performed, the final product will be a mixture of enantiomers requiring chiral resolution.[8][9] |

Q2: What is the general strategy for purifying polar, basic compounds like this amino alcohol?

Purifying polar and basic compounds can be challenging due to their strong interactions with standard purification media. A multi-step approach is often necessary.

Caption: General workflow for the purification of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol.

The primary challenge with amino-containing compounds is their basicity, which can lead to strong, non-ideal interactions with acidic silica gel, a common stationary phase in column chromatography.[10] This can result in significant peak tailing, poor separation, and even product degradation on the column.[7][10] Therefore, specialized techniques are often required.

Troubleshooting Guide

Issue: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my column.

Q: How can I improve the chromatography of this basic amino alcohol on silica gel?

This is a classic problem when dealing with amines on silica gel. The acidic nature of the silica surface strongly interacts with the basic amine, causing the issues you're observing.[10] Here are several effective strategies to counteract this:

Option A: Mobile Phase Modification

The most straightforward approach is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic silanol groups on the silica surface, preventing your target compound from sticking.[10]

-

Recommended Additives:

-

Triethylamine (TEA): Typically added at 0.1-1% (v/v).

-

Ammonium Hydroxide (NH₄OH): A 1-2% addition of a concentrated aqueous solution to a polar mobile phase (e.g., DCM/Methanol) can be effective for highly polar amines.[7]

-

Option B: Alternative Stationary Phases

If mobile phase modification is insufficient, changing your stationary phase is the next logical step.

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[11][12] It is available in acidic, neutral, and basic grades; for your application, basic or neutral alumina would be most appropriate.

-

Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is covalently modified with amino groups, rendering it basic and ideal for purifying amines using less polar solvent systems like hexane/ethyl acetate.[10]

Issue: I have a mixture of diastereomers that are co-eluting.

Q: What techniques can I use to separate the syn and anti diastereomers of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol?

Separating diastereomers can be challenging as they often have very similar polarities.

1. Optimize Flash Chromatography: Subtle differences in the spatial arrangement of the hydroxyl and amino groups can sometimes be exploited with careful optimization of your chromatography conditions.

-

Solvent System Screening: A thorough screening of different solvent systems is crucial. Try combinations of varying polarity and solvent properties (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ethyl acetate/isopropanol).

-

High-Performance Flash Chromatography (HPFC): Using smaller particle size silica (or other stationary phases) in an automated flash chromatography system can provide the higher resolution needed to separate closely eluting spots.

2. Derivatization: You can temporarily protect the amine or alcohol, which will change the molecule's conformation and polarity, potentially making the diastereomers more separable.

-

Boc-Protection: Protecting the amine with a tert-butyloxycarbonyl (Boc) group is a common strategy.[7] The resulting Boc-protected diastereomers may exhibit different chromatographic behavior. The Boc group can be cleanly removed later under acidic conditions.

Issue: My final product has residual enantiomeric impurity.

Q: How can I resolve the enantiomers of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol?

Enantiomers have identical physical properties in a non-chiral environment, so specialized chiral separation techniques are required.

1. Chiral Chromatography (HPLC or SFC): This is the most common and effective method for analytical and preparative scale separation of enantiomers.

-

Stationary Phase: Chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® series) are often effective for amino alcohols.[13]

-

Mobile Phase: The choice of mobile phase (normal phase, polar organic, or reversed-phase) will depend on the column and may require screening.

2. Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.

-

Common Resolving Agents: (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid, or other commercially available chiral acids.

Caption: Decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Mobile Phase Modifier

This protocol is a starting point for the purification of gram-scale quantities of the crude product.[11]

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a solvent system such as 95:5 dichloromethane:methanol.

-

If streaking is observed, prepare a new developing chamber with 94:5:1 dichloromethane:methanol:triethylamine and run a new TLC. Observe the improvement in spot shape and separation.

-

-

Column Packing (Wet Slurry Method):

-

Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations).[11]

-

In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane).

-

Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting with your chosen solvent system (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol containing 1% triethylamine).

-

Collect fractions and monitor their composition by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol describes a general method for determining the enantiomeric excess (ee) of your final product. Specific conditions will need to be optimized for your particular enantiomers.

-

Sample Preparation:

-

Prepare a stock solution of your purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Column:

-

Chromatographic Conditions (Example Starting Point):

-

Mobile Phase: A mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar modifier (e.g., hexane). A small amount of an amine modifier (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 - 40 °C.

-

-

Analysis:

-

Inject a small volume (e.g., 5-10 µL) of your sample.

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

-

References

-

Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. (2024). IRIS UniCa. Available at: [Link]

-

Column chromatography. (n.d.). Available at: [Link]

-

Column chromatography. (n.d.). Columbia University. Available at: [Link]

-

Amino Acid Purification - Column Chromatography. (n.d.). Sorbent Technologies. Available at: [Link]

-

Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. (2024). PMC. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

-

Purification of strong polar and basic compounds. (2023). Reddit. Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020). Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020). MDPI. Available at: [Link]

-

PROCESS DEVELOPMENT REPORT. (2019). Medicines for All institute (M4ALL). Available at: [Link]

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). ScienceDirect. Available at: [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids. (2022). PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. (2021). ResearchGate. Available at: [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). PMC. Available at: [Link]

-

Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. (2023). PMC. Available at: [Link]

-

5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. (2014). Organic Syntheses Procedure. Available at: [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2022). MDPI. Available at: [Link]

-

Recrystallization solvent for boc-L-Phenylalanine. (2019). Reddit. Available at: [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2010). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. biotage.com [biotage.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. columbia.edu [columbia.edu]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

Validation & Comparative

Comparative Guide: Binding Affinity of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol Analogs

Executive Summary

This guide provides an in-depth technical analysis of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol , a specialized pharmacophore often referred to as Difluorostatine . This scaffold functions as a transition-state mimic for aspartyl proteases (e.g., Renin, HIV-1 Protease, BACE1, Cathepsin D).

The core utility of this molecule lies in the 1,1-difluoro-2-hydroxyl moiety. The fluorine atoms exert a strong electron-withdrawing effect, significantly lowering the pKa of the hydroxyl group (approx. pKa ~10-11 vs. ~16 for non-fluorinated alcohols). This acidity modulation enhances hydrogen bonding capability with the catalytic aspartate dyad in the enzyme active site, often resulting in 10- to 100-fold potency improvements over non-fluorinated analogs (Statine).

Structural Rationale & Mechanism of Action

To understand the binding affinity differences, one must analyze the interaction between the inhibitor warhead and the catalytic machinery of aspartyl proteases.

The "Fluorine Effect" on Binding

Aspartyl proteases cleave peptide bonds via a hydrolysis reaction mediated by two aspartic acid residues (the catalytic dyad).[1]

-

Transition State: The enzyme stabilizes a high-energy tetrahedral intermediate where the carbonyl carbon of the scissile bond is hydrated.

-

Mimicry: The 3-amino-2-ol scaffold mimics this tetrahedral geometry.

-

Difluoro-substitution: The introduction of two fluorine atoms at the C1 position (alpha to the alcohol) pulls electron density away from the oxygen.

-

Result: The hydroxyl proton becomes more acidic (better H-bond donor).

-

Interaction: This leads to a tighter hydrogen bond network with the catalytic aspartates (e.g., Asp25/Asp25' in HIV Protease or Asp32/Asp215 in Renin).

-

Mechanistic Diagram

The following diagram illustrates the interaction logic between the difluoro-warhead and the enzyme active site.

Caption: Mechanistic pathway showing how fluorine substitution enhances binding affinity via pKa modulation.[2][3][4][5][6][7][8][9][10][11][12]

Comparative Analysis of Analogs

The following analysis compares the Difluorostatine core (Product A) against its primary alternatives: the non-fluorinated Statine (Product B) and the oxidized Difluorostatone (Product C).

Note: Binding affinity (

Table 1: Comparative Performance Data

| Feature | Product A: Difluorostatine | Product B: Statine | Product C: Difluorostatone |

| Chemical Structure | 3-Amino-1,1-difluoro-2-ol | 3-Amino-2-ol (No Fluorine) | 3-Amino-1,1-difluoro-2-one |

| Warhead Type | Transition State Mimic (Alcohol) | Transition State Mimic (Alcohol) | Transition State Mimic (Hydrate) |

| pKa (Hydroxyl) | ~10.5 - 11.5 | ~16.0 | N/A (Forms gem-diol in situ) |

| Binding Affinity ( | High (0.1 - 10 nM) | Moderate (10 - 100 nM) | High (0.1 - 5 nM) |

| Mechanism | H-bond donor to Asp dyad | Weak H-bond donor | Covalent/Reversible Hydrate formation |

| Cell Permeability | High (Fluorine increases lipophilicity) | Moderate | Moderate to Low (Hydrate is polar) |

| Metabolic Stability | High (C-F bond resists oxidation) | Moderate (Susceptible to oxidation) | Low (Reductases may act on ketone) |

Detailed Comparison

1. Difluorostatine (Product A) vs. Statine (Product B)

-

Potency: Product A consistently outperforms Product B. The electron-withdrawing nature of the

group makes the hydroxyl proton significantly more acidic. In X-ray crystal structures, the O...O distances between the inhibitor hydroxyl and the enzyme aspartates are shorter (2.6 Å vs 2.9 Å), indicating a stronger interaction. -

Lipophilicity: The replacement of Hydrogen with Fluorine increases the

(lipophilicity).[13] This generally improves passive membrane permeability, making Product A a superior choice for intracellular targets (e.g., HIV protease, BACE1).

2. Difluorostatine (Product A) vs. Difluorostatone (Product C)

-

State of Matter: Product C is a ketone. However, due to the flanking electron-withdrawing fluorines, the carbonyl carbon is highly electrophilic. In aqueous physiological buffers, it exists almost exclusively as the gem-diol (hydrate) .

-

Binding: The hydrate mimics the transition state even more closely than the alcohol (two hydroxyls vs. one). Consequently, Product C often shows slightly higher intrinsic affinity (

) than Product A. -

Drawback: The ketone/hydrate equilibrium can complicate formulation and stability. Product A (alcohol) is chemically stable and preferred for drug development, whereas Product C is often used as a mechanistic probe.

Experimental Protocols

To validate the binding affinity of these analogs, two primary methodologies are recommended: FRET-based Enzymatic Assay (for

Protocol 1: FRET-Based Protease Inhibition Assay

This assay measures the ability of the analog to inhibit the cleavage of a fluorogenic substrate.

Reagents:

-

Enzyme: Recombinant Aspartyl Protease (e.g., BACE1 or Renin), 10 nM final conc.

-

Substrate: FRET peptide (e.g., MCA-Sequence-DNP).

-

Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical: Aspartyl proteases require acidic pH).

Workflow:

-

Preparation: Dilute the Difluorostatine analog (in DMSO) in a 3-fold serial dilution series (10 µM down to 0.1 nM).

-

Incubation: Mix 10 µL of inhibitor dilution with 20 µL of enzyme solution. Incubate for 30 mins at RT to allow equilibrium binding.

-

Initiation: Add 20 µL of FRET substrate (5 µM final).

-

Measurement: Monitor fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 60 minutes.

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Morrison equation (tight-binding) or standard IC50 curve.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is superior for determining the residence time (

Workflow:

-

Immobilization: Biotinylate the protease and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

-

Running Buffer: HBS-P+ (pH adjusted to 5.0 to maintain active site conformation).

-

Injection: Inject analyte (Difluorostatine analog) at 6 concentrations (0, 3.12, 6.25, 12.5, 25, 50, 100 nM).

-

Flow rate: 30 µL/min.

-

Contact time: 120s.

-

Dissociation time: 300s.

-

-

Regeneration: Brief pulse of Glycine-HCl pH 2.5 (if necessary).

-

Validation:

of the 1:1 binding model fit must be < 10% of

Synthesis Pathway (Reformatsky Reaction)

The synthesis of the 3-amino-1,1-difluoro-2-ol core is challenging due to the need for stereocontrol. The standard industrial route utilizes a Reformatsky-type reaction.

Caption: General synthetic route for Difluorostatine analogs via Reformatsky chemistry.

Conclusion & Recommendations

For researchers targeting aspartyl proteases:

-

Select the Difluorostatine (Product A) core for lead optimization. It offers the best balance of potency (via pKa modulation), chemical stability, and membrane permeability.

-

Stereochemistry is Critical: Ensure the synthesis or purchase yields the

isomer (anti-configuration). The -

Validation: Do not rely on

alone. Use SPR to confirm that the fluorine substitution is driving a slower off-rate (

References

-

Thaisrivongs, S., et al. (1986). "Structure-based design of difluorostatine-based inhibitors of renin." Journal of Medicinal Chemistry, 29(10), 2080-2087.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Pang, Y. P., et al. (2016). "Binding Affinity Comparison of Difluorostatine vs Statine in BACE1 Inhibition." Chemical Biology & Drug Design, 87(4), 567-575.

-

Ghost, A. K., et al. (2008). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Difluorostatine." Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1033.

Sources

- 1. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of statins for primary prevention of cardiovascular disease and persistent physical disability in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Hydrophilic or Lipophilic Statins? [frontiersin.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

Comparative Guide: In Vitro Metabolic Stability of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol vs. Statine

Executive Summary

The Bottom Line: The incorporation of a gem-difluoro group into the statine scaffold (yielding 3-Amino-1,1-difluoro-4-phenylbutan-2-ol , hereafter referred to as Ph-DF-Statine ) significantly enhances in vitro metabolic stability compared to the non-fluorinated Statine (and its phenyl-analog, Ph-Statine).

While classic Statine units are potent transition-state mimics for aspartic proteases (e.g., Renin, BACE1, HIV Protease), they frequently suffer from rapid biliary excretion and susceptibility to metabolic oxidation. The Ph-DF-Statine analog leverages the fluorine effect to:

-

Block Metabolic Soft Spots: The

group prevents oxidative dealkylation or hydroxylation at the -

Modulate pKa: The electron-withdrawing fluorine atoms increase the acidity of the adjacent hydroxyl group (lower pKa), strengthening the hydrogen bond with the catalytic aspartate dyad while reducing the propensity for Phase II glucuronidation.

-

Improve Lipophilicity: The C-F bond alters

, often improving membrane permeability without the penalty of rapid clearance.

Structural & Mechanistic Context

To understand the stability divergence, we must first compare the chemical environments of the two pharmacophores.

| Feature | Statine (Ph-Statine Analog) | Ph-DF-Statine (Difluoro Analog) |

| Core Structure | 3-Amino-1,1-difluoro-4-phenylbutan-2-ol | |

| Key Functional Group | Secondary Alcohol ( | Difluorohydrin ( |

| Electronic Environment | Electron-rich C-H bonds adjacent to OH. | Electron-deficient C-F bonds adjacent to OH. |

| Metabolic Liability | High. Susceptible to oxidation (CYP450) and Glucuronidation (UGT). | Low. Fluorine blocks oxidation; altered electronics deter conjugation. |

| pKa of Hydroxyl | ~14-15 (Neutral) | ~11-12 (More Acidic) |

The "Fluorine Blockade" Mechanism

In the classic Statine scaffold, the carbon atoms adjacent to the hydroxyl group are "soft spots" for Cytochrome P450 (CYP) enzymes. Hydroxylation or oxidation at these sites leads to rapid fragmentation or clearance.

In Ph-DF-Statine , the C-H bonds at the C1 position are replaced by C-F bonds. The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol vs. ~98 kcal/mol for C-H) and is essentially inert to CYP-mediated oxidative cleavage. Furthermore, the strong electron-withdrawing nature of the

In Vitro Metabolic Stability Data

The following data summarizes the comparative performance of these scaffolds in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Note: Values represent class-typical ranges for protease inhibitors containing these specific warheads, derived from structure-activity relationship (SAR) studies of Renin and HIV protease inhibitors.

Table 1: Comparative PK Parameters (Microsomal Stability)

| Parameter | Ph-Statine (Control) | Ph-DF-Statine (Test) | Fold Improvement |

| Intrinsic Clearance ( | > 50 | < 15 | > 3x Slower Clearance |

| Half-Life ( | 15 - 25 min | > 60 min | ~3x Longer |

| Metabolite Profile | Extensive (Ketones, Hydroxylated phenyl) | Minimal (Intact parent, minor N-dealkylation) | Cleaner Profile |

| Plasma Stability (Human) | Moderate (< 80% remaining at 1h) | High (> 95% remaining at 1h) | Enhanced |

Mechanistic Pathway Visualization

The diagram below illustrates how the difluoro-substitution blocks the primary metabolic routes observed in the non-fluorinated parent.

Figure 1: Metabolic blockade mechanism. The difluoro-substitution prevents CYP450 oxidation and reduces UGT conjugation susceptibility.

Experimental Protocol: Assessing Metabolic Stability

To validate the stability of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol derivatives in your own lab, follow this standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity and reproducibility.

Materials

-

Test Compound: Ph-DF-Statine derivative (10 mM stock in DMSO).

-

Reference: Testosterone (High clearance control) and Warfarin (Low clearance control).

-

Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

).

Workflow Diagram

Figure 2: Step-by-step workflow for determining intrinsic clearance (

Step-by-Step Procedure

-

Pre-Incubation:

-

Prepare a reaction mixture containing 0.5 mg/mL liver microsomes and 1

M test compound in 100 mM phosphate buffer (pH 7.4). -

Pre-incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Control: Run a parallel incubation without NADPH to assess non-CYP degradation (hydrolysis).

-

-

Sampling:

-

At designated time points (

min), remove 50

-

-

Quenching:

-

Immediately transfer aliquot into 150

L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -

Centrifuge at 4000 rpm for 20 mins to pellet precipitated proteins.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 column.

-

Monitor the transition of the parent ion

to its specific fragment. -

Calculation: Plot ln(% remaining) vs. time. The slope

is the elimination rate constant.

-

References

-

Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability."[1][2][3]

Sources

- 1. Frontiers | Targets of statins intervention in LDL-C metabolism: Gut microbiota [frontiersin.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in 3-Amino-1,1-difluoro-4-phenylbutan-2-ol

This guide provides an in-depth technical comparison of spectroscopic methods for the identification and characterization of impurities in 3-Amino-1,1-difluoro-4-phenylbutan-2-ol, a complex fluorinated amino alcohol intermediate crucial in modern pharmaceutical synthesis. As drug development professionals, we understand that a comprehensive impurity profile is not merely a regulatory checkbox; it is a fundamental component of ensuring drug safety and efficacy. This document moves beyond standard protocols to explain the causality behind our analytical choices, offering a self-validating framework for robust impurity analysis.

The presence of unwanted substances, even at trace levels, can significantly impact a drug's safety, stability, and therapeutic effect.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH), FDA, and EMA have therefore established stringent guidelines for the control of impurities in new drug substances.[3][4] The ICH Q3A and Q3B guidelines, in particular, mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are often as low as 0.05%.[1][2][3]

This guide will compare the "gold standard" techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—within the specific context of a fluorinated chiral intermediate. We will explore how these methods can be used orthogonally to detect, isolate, and definitively identify potential process-related impurities, stereoisomers, and degradation products.

The Hypothetical Impurity Landscape

To effectively compare analytical techniques, we must first understand the potential impurities that may arise during the synthesis of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol. While the specific proprietary synthesis route may vary, a common approach involves the reduction of a corresponding amino ketone precursor.

Based on this, we can anticipate several classes of impurities:

-

Starting Materials & Intermediates: Unreacted 3-amino-1,1-difluoro-4-phenylbutan-2-one or other precursors.

-

By-products: Molecules formed from side reactions, such as over-reduction or rearrangement products.

-

Stereoisomers: The target molecule contains two chiral centers, meaning four possible stereoisomers (RR, SS, RS, SR) could be present. Controlling this stereochemistry is critical and challenging.

-

Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

Caption: Hypothetical impurity profile for 3-Amino-1,1-difluoro-4-phenylbutan-2-ol.

An Orthogonal, Multi-Spectroscopic Strategy

No single analytical technique can provide a complete picture of a drug's impurity profile. A robust, self-validating approach relies on the principle of orthogonality, where different techniques with distinct separation and detection principles are used to corroborate findings. Our workflow begins with a high-sensitivity separation technique (HPLC) and proceeds to definitive structural elucidation techniques (MS and NMR).

Caption: Orthogonal workflow for impurity identification and structural elucidation.

HPLC: The Workhorse of Separation and Quantification

High-Performance Liquid Chromatography, typically with UV-Photodiode Array (PDA) detection, is the cornerstone of impurity profiling.[2] Its primary function is to separate the main compound from its impurities, allowing for their detection and quantification.

Causality Behind Experimental Choices:

-

Column Chemistry: Due to the polar nature of the amino alcohol, a standard C18 reversed-phase column may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column can offer alternative selectivity and better retention of polar analytes.[5]

-

Mobile Phase: A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile) is standard. The pH of the buffer is critical; for an amino group, a slightly acidic pH (e.g., pH 3-4) ensures the amine is protonated and behaves well chromatographically.

-

Detection: The phenyl group provides a chromophore for UV detection. A PDA detector is superior to a single-wavelength UV detector as it provides spectral data for all peaks, which helps in assessing peak purity and can give preliminary clues about the nature of an impurity. Most amino acids lack strong chromophores and are often detected at low wavelengths (200-220 nm).[5][6]

Protocol: HPLC-UV Method Development

-

System Preparation:

-

System: Agilent 1260 Infinity II LC System with Diode Array Detector or equivalent.

-

Column Selection: Start with a C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). As a secondary, orthogonal option, use a HILIC column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Initial Gradient Run:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: 210 nm and 254 nm. Monitor full spectrum with PDA (200-400 nm).

-

Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

-

-

Method Optimization:

-

Objective: Achieve a resolution (Rs) > 1.5 for all impurity peaks from the main peak and each other.

-

Analyze the initial chromatogram. If retention of the main peak is poor, consider switching to a HILIC column or using an ion-pairing reagent (though this is often a last resort due to MS incompatibility).

-

Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient provides better resolution.

-

Optimize the column temperature to improve peak shape and potentially alter selectivity.

-

-

Validation:

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

| Parameter | C18 Reversed-Phase | HILIC | Rationale/Comparison |

| Stationary Phase | Non-polar (octadecylsilane) | Polar (e.g., bare silica, amide) | C18 separates based on hydrophobicity. HILIC separates based on hydrophilicity and is better for polar compounds. Using both provides orthogonal separation. |

| Mobile Phase | High aqueous to high organic | High organic to high aqueous | Elution order is often reversed between the two modes, providing excellent confirmation of peak identity. |

| Typical Use Case | Good starting point for most small molecules. | Ideal for polar analytes with poor retention on C18. | For 3-Amino-1,1-difluoro-4-phenylbutan-2-ol, HILIC may offer superior performance. |

Mass Spectrometry: Unveiling Molecular Identity

When an impurity is detected by HPLC, the next critical step is to determine its molecular weight and elemental formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this.[7]

Causality Behind Experimental Choices:

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like our target compound, as it is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺.

-

Mass Analyzer: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is vastly superior to nominal mass (e.g., quadrupole) for impurity identification.[8][9] HRMS provides a mass measurement with high accuracy (typically <5 ppm), which allows for the confident determination of the impurity's elemental composition, drastically narrowing down potential structures.

-

Tandem MS (MS/MS): By selecting the [M+H]⁺ ion of an impurity and fragmenting it, MS/MS experiments provide data about the molecule's substructures.[7] Comparing the fragmentation pattern of an impurity to that of the parent compound can reveal the location of a modification or the nature of a by-product.

Protocol: LC-HRMS Analysis for Impurity Identification

-

System: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

-

LC Method: Use the previously developed HPLC method. Ensure mobile phase additives are volatile (e.g., formic acid, ammonium formate) and compatible with MS.

-

MS Acquisition:

-

Mode: ESI Positive.

-

Scan Range: m/z 50 - 1000.

-

Acquisition Mode: Perform two injections.

-

Injection 1 (MS1 Scan): Acquire high-resolution full scan data to determine the accurate mass of all eluting peaks.

-

Injection 2 (Auto MS/MS or DDA): Use Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation scans on the most intense ions detected in the MS1 survey scan.

-

-

-

Data Analysis:

-

Extract the accurate mass of the impurity peak from the MS1 scan.

-

Use the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

-

Analyze the MS/MS fragmentation spectrum. Propose fragment structures and compare them to the fragmentation of the main compound to hypothesize the impurity's structure.

-

Caption: Hypothetical fragmentation of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol.

NMR Spectroscopy: The Definitive Structural Arbiter

While MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[2] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and straightforward tool.[10]

Causality Behind Experimental Choices:

-

¹⁹F NMR: The presence of the difluoro group makes ¹⁹F NMR essential. It offers high sensitivity and a wide chemical shift range, meaning even small changes in the chemical environment around the fluorine atoms will result in distinct and easily resolved signals.[11][12] This makes it an excellent first-pass technique to check for fluorine-containing impurities.

-

¹H and ¹³C NMR: These standard experiments map out the proton and carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, revealing the connectivity across the entire molecular skeleton.

-

Protocol: NMR Analysis of an Isolated Impurity

-

Isolation: Isolate the impurity of interest (typically >1 mg) using preparative HPLC with the optimized analytical method. Ensure the solvent is completely removed.

-

Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping signals with the analyte.

-